XEN723

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

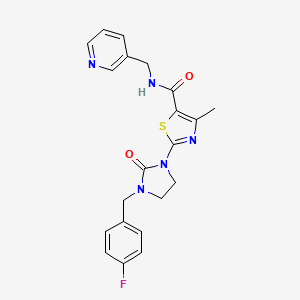

2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2S/c1-14-18(19(28)24-12-16-3-2-8-23-11-16)30-20(25-14)27-10-9-26(21(27)29)13-15-4-6-17(22)7-5-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFKEMNMAWPWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCN(C2=O)CC3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XEN723: A Technical Guide to its Mechanism of Action as a Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of XEN723, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to characterize its activity.

Introduction to SCD1 and its Role in Metabolism

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, primarily localized in the endoplasmic reticulum. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) respectively.[1] The ratio of SFAs to MUFAs is crucial for maintaining cellular homeostasis, influencing cell membrane fluidity, and regulating various signaling pathways.

Aberrant SCD1 activity has been implicated in a range of metabolic disorders, including obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). Upregulation of SCD1 is also associated with the progression of certain cancers. Consequently, the inhibition of SCD1 has emerged as a promising therapeutic strategy for these conditions.

This compound: A Novel Thiazolylimidazolidinone Inhibitor of SCD1

This compound is a novel, potent, and selective small molecule inhibitor of SCD1, belonging to the thiazolylimidazolidinone class of compounds.[1] Its discovery stemmed from a high-throughput screening campaign and subsequent lead optimization efforts.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of SCD1. By blocking the desaturation of stearoyl-CoA and palmitoyl-CoA, this compound alters the cellular lipid profile, leading to a decrease in the production of MUFAs and an accumulation of SFAs. This shift in the SFA/MUFA ratio triggers a cascade of downstream cellular events, including the modulation of signaling pathways involved in lipid metabolism and energy homeostasis.

The following diagram illustrates the central role of SCD1 in lipid metabolism and the point of intervention for this compound.

Quantitative Data Summary

The preclinical development of this compound has generated significant quantitative data characterizing its potency and efficacy. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Species/Cell Line | IC50 (nM) | Reference |

| SCD1 Enzyme Assay | Mouse | 45 | [1] |

| Cell-Based Assay | HepG2 (Human) | 524 | [1] |

Table 2: In Vivo Efficacy of this compound

| Study Type | Animal Model | Endpoint | EC50 (mg/kg) | Reference |

| Pharmacodynamic | Mouse | Reduction of Plasma Desaturation Index | 4.5 | [2] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the characterization of this compound.

SCD1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on SCD1 enzyme activity.

Methodology:

-

Enzyme Source: Microsomes were prepared from the livers of mice.

-

Substrate: [14C]-labeled stearoyl-CoA was used as the substrate.

-

Assay Buffer: The assay was performed in a phosphate buffer (pH 7.4) containing ATP, CoA, and NADH.

-

Incubation: Varying concentrations of this compound were pre-incubated with the liver microsomes. The reaction was initiated by the addition of the radiolabeled substrate.

-

Reaction Termination and Extraction: The reaction was stopped by the addition of a potassium hydroxide solution. The lipids were then extracted using a solvent mixture.

-

Quantification: The amount of radiolabeled monounsaturated fatty acid product was quantified using thin-layer chromatography (TLC) followed by radiometric detection.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

HepG2 Cell-Based Assay

Objective: To assess the potency of this compound in a human cell line.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells were cultured in appropriate media.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound for a specified period.

-

Lipid Extraction: Cellular lipids were extracted from the treated cells.

-

Fatty Acid Analysis: The fatty acid composition of the lipid extracts was analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Desaturation Index Calculation: The SCD1 activity was determined by calculating the desaturation index, typically the ratio of oleate (18:1) to stearate (18:0).

-

Data Analysis: IC50 values were determined by plotting the percentage inhibition of the desaturation index against the concentration of this compound.

In Vivo Pharmacodynamic Study

Objective: To evaluate the in vivo efficacy of this compound in reducing the plasma desaturation index in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice were used.

-

Dosing: this compound was administered orally at various doses.

-

Sample Collection: Blood samples were collected at a specified time point after dosing.

-

Plasma Lipid Analysis: Plasma lipids were extracted and analyzed for their fatty acid composition using GC-MS.

-

Desaturation Index Calculation: The plasma desaturation index (18:1/18:0 ratio) was calculated.

-

Data Analysis: The dose-dependent reduction in the plasma desaturation index was used to calculate the EC50 value.

Signaling Pathways Modulated by SCD1 Inhibition

The inhibition of SCD1 by this compound initiates a series of changes in cellular signaling. The accumulation of SFAs and depletion of MUFAs can lead to endoplasmic reticulum (ER) stress, activation of AMP-activated protein kinase (AMPK), and inhibition of lipogenesis. These pathways are central to the therapeutic effects of SCD1 inhibition in metabolic diseases and cancer.

Conclusion

This compound is a potent and selective inhibitor of SCD1 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the modulation of cellular lipid composition, impacts key signaling pathways implicated in metabolic diseases and oncology. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on SCD1-targeted therapies. Further investigation into the clinical potential of this compound and other SCD1 inhibitors is warranted.

References

The Thiazolylimidazolidinone XEN723: A Potent Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of XEN723, a novel and potent small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This compound belongs to the thiazolylimidazolidinone class of compounds and has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases. This document details its chemical structure, mechanism of action, relevant signaling pathways, quantitative data, and representative experimental protocols.

Chemical Structure and Properties of this compound

This compound is chemically defined as 2-[3-[(4-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 2-[3-[(4-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide |

| CAS Number | 1072803-08-7 |

| Molecular Formula | C₂₁H₂₀FN₅O₂S |

| Molecular Weight | 425.48 g/mol |

| SMILES String | S1C(C(NCC2=CC=CN=C2)=O)=C(C)N=C1N1C(=O)N(CC2=CC=C(F)C=C2)CC1 |

Mechanism of Action and Biological Activity

This compound is a highly potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate, from saturated fatty acids (SFAs) such as stearate and palmitate. By inhibiting SCD1, this compound disrupts this crucial metabolic process, leading to a cascade of downstream cellular effects.

The inhibition of SCD1 by this compound results in an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio has profound implications for cellular function, including:

-

Inhibition of Lipogenesis: An increase in intracellular SFAs can lead to feedback inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis.

-

Activation of AMPK: The alteration in cellular energy homeostasis due to reduced MUFA synthesis can activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.

-

Induction of Apoptosis: In cancer cells, which often exhibit upregulated SCD1 activity, the accumulation of SFAs and depletion of MUFAs can induce endoplasmic reticulum (ER) stress and ultimately lead to programmed cell death (apoptosis).

-

Modulation of Signaling Pathways: SCD1 activity has been linked to various signaling pathways, including the Wnt/β-catenin pathway. Inhibition of SCD1 can therefore influence these pathways, impacting cell proliferation and differentiation.

The biological activity of this compound has been quantified in various cell-based assays, demonstrating its high potency.

Quantitative Data

The inhibitory potency of this compound against SCD1 has been determined in different cell lines, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the table below.

| Cell Line / Species | IC₅₀ (nM) | Reference |

| Mouse (in vitro) | 45 | [1][2] |

| HepG2 (human liver cancer cell line) | 524 | [1][2] |

Signaling Pathway of SCD1 Inhibition

The inhibition of SCD1 by this compound triggers a series of downstream events that impact cellular metabolism and survival. The following diagram illustrates the key steps in this signaling cascade.

References

XEN723 (CAS 1072803-08-7): A Technical Guide to its Solubility and Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological context of XEN723, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This document is intended to serve as a comprehensive resource, detailing solubility characteristics, experimental protocols for solubility determination, and the intricate signaling pathways modulated by this compound.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 1072803-08-7 | N/A |

| Molecular Formula | C21H20FN5O2S | N/A |

| Molecular Weight | 425.48 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, its solubility in dimethyl sulfoxide (DMSO) has been reported, providing a crucial parameter for in vitro assay development and stock solution preparation.

| Solvent | Concentration | Remarks |

| DMSO | 100 mg/mL (235.03 mM) | Requires sonication for complete dissolution. It is noted that hygroscopic DMSO can negatively impact solubility; therefore, the use of fresh, anhydrous DMSO is recommended. |

Further empirical determination of this compound solubility in aqueous buffers, ethanol, methanol, and other organic solvents is recommended for specific experimental needs.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[1][3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Mechanism of Action: Inhibition of the Stearoyl-CoA Desaturase 1 (SCD1) Signaling Pathway

This compound functions as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[5][6][7]

The activity of SCD1 is crucial for maintaining the cellular balance of SFAs and MUFAs, which influences cell membrane fluidity, lipid signaling, and the formation of complex lipids such as triglycerides and phospholipids.[5] Dysregulation of SCD1 expression and activity is implicated in numerous diseases, including metabolic disorders and cancer.[6][7]

By inhibiting SCD1, this compound disrupts this fundamental metabolic process, leading to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA:MUFA ratio can trigger a cascade of downstream cellular events.

Caption: The SCD1 signaling pathway and the inhibitory action of this compound.

Downstream Consequences of SCD1 Inhibition by this compound:

-

Induction of ER Stress: An accumulation of SFAs can lead to endoplasmic reticulum (ER) stress, which in turn can activate the unfolded protein response (UPR) and, in sustained conditions, trigger apoptosis.

-

Modulation of Oncogenic Signaling: SCD1 activity has been linked to the regulation of various signaling pathways implicated in cancer progression. For instance, inhibition of SCD1 can suppress the Wnt/β-catenin signaling pathway, which is known to play a role in cell proliferation, differentiation, and survival.[8]

-

Alteration of Membrane Composition and Fluidity: The reduction in MUFA levels can decrease the fluidity of cellular membranes, affecting the function of membrane-bound proteins and signaling receptors.[5]

The following diagram illustrates the experimental workflow for assessing the effect of this compound on SCD1 activity and downstream cellular responses.

Caption: A generalized experimental workflow to evaluate the effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of lipid metabolism and SCD1 in health and disease. Its known solubility in DMSO facilitates its use in a wide array of in vitro studies. The detailed understanding of its mechanism of action as an SCD1 inhibitor provides a solid foundation for designing experiments to explore its therapeutic potential, particularly in the context of oncology and metabolic diseases. Further characterization of its solubility in pharmaceutically relevant solvents and vehicles will be crucial for advancing its development.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

An In-depth Technical Guide to Azetukalner (XEN1101): Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

- November 2025 -

Abstract

Azetukalner (XEN1101) is a novel, potent, and selective small molecule activator of Kv7 potassium channels, currently in late-stage clinical development by Xenon Pharmaceuticals for the treatment of epilepsy and major depressive disorder (MDD).[1][2] This technical guide provides a comprehensive overview of the biological targets and signaling pathways of azetukalner, supported by preclinical and clinical data. It is intended to serve as a resource for researchers, clinicians, and industry professionals interested in the development and application of this next-generation ion channel modulator.

Introduction

Ion channels are crucial regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological and psychiatric disorders.[3] The voltage-gated potassium channel subfamily Q (Kv7) plays a critical role in stabilizing the neuronal membrane potential and controlling repetitive firing.[4][5] Azetukalner (XEN1101) represents a significant advancement in the therapeutic targeting of these channels, offering a potentially improved efficacy and safety profile over earlier-generation Kv7 modulators.[6] This document details the molecular mechanism of action of azetukalner, its effects on neuronal signaling, and the quantitative data from key preclinical and clinical studies.

Biological Target: The Kv7 Potassium Channel

The primary biological target of azetukalner is the heteromeric Kv7.2/7.3 potassium channel, which is predominantly expressed in neurons and is a key determinant of neuronal excitability.[7][8] These channels are responsible for generating the M-current, a sub-threshold potassium current that acts as a brake on neuronal firing.[4] By positively modulating these channels, azetukalner enhances the M-current, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is central to its anticonvulsant and potential antidepressant effects.[5][9]

Molecular Mechanism of Action

Azetukalner is a positive allosteric modulator of the Kv7.2/7.3 channel.[10] It binds to a critical tryptophan residue (Trp236) in the channel's pore region, the same residue engaged by the first-generation Kv7 opener, ezogabine.[7] This binding facilitates the open state of the channel through two primary biophysical effects:

-

Hyperpolarizing shift in the voltage-dependence of activation: Azetukalner causes a significant leftward shift in the voltage at which the channel opens, meaning the channels are more likely to be open at sub-threshold membrane potentials.[11]

-

Slowing of deactivation kinetics: Azetukalner prolongs the open state of the channel by slowing its closure.[7]

Together, these actions increase the outward potassium current, thereby stabilizing the resting membrane potential and reducing the likelihood of action potential generation.[4][9]

Signaling Pathways

The primary signaling pathway modulated by azetukalner is the regulation of neuronal excitability through the direct gating of Kv7.2/7.3 channels. This action does not involve a classical intracellular signaling cascade but rather a direct biophysical effect on the ion channel protein. The downstream consequence of this channel modulation is the suppression of aberrant neuronal firing that underlies seizure activity and is implicated in the pathophysiology of depression.

Quantitative Data

Preclinical Data

Azetukalner has demonstrated significantly greater potency and a distinct biophysical profile compared to the first-generation Kv7 opener, ezogabine.

| Parameter | Azetukalner (XEN1101) | Ezogabine | Fold Difference | Reference |

| Kv7.2/7.3 EC50 (K+ flux assay) | 0.034 µM | 0.950 µM | ~28x more potent | [7] |

| Kv7.2/7.3 EC50 (electrophysiology) | 0.042 µM | 0.920 µM | ~22x more potent | [7][11] |

| MES Seizure Model EC50 (plasma) | 220 nM | 3500 nM | 16x more potent | [11] |

| Voltage Threshold Reduction | ~15% greater than ezogabine | - | - | [7] |

| Deactivation Slowing | ~2-fold greater than ezogabine | - | - | [7] |

Clinical Data

The X-TOLE study was a randomized, double-blind, placebo-controlled trial in adults with focal epilepsy.[12]

| Endpoint | Placebo | 10 mg Azetukalner | 20 mg Azetukalner | 25 mg Azetukalner | Reference |

| Median % Reduction in Monthly Seizure Frequency | 18.2% | 33.2% (p=0.04) | 46.4% (p<0.001) | 52.8% (p<0.001) | [1] |

| 50% Responder Rate | 28.1% | 43.5% (p=0.034) | 47.1% (p=0.015) | 53.6% (p<0.001) | [3] |

The X-NOVA study was a proof-of-concept trial in patients with moderate to severe MDD.[13]

| Endpoint | Placebo | 10 mg Azetukalner | 20 mg Azetukalner | Reference |

| Mean Change in MADRS Score at Week 6 | -13.90 | -15.61 | -16.94 (p=0.135 vs placebo) | [13] |

Experimental Protocols

Detailed proprietary experimental protocols are not publicly available. However, based on published literature, the following methodologies were employed in the evaluation of azetukalner.

Preclinical In Vitro Electrophysiology

-

Objective: To determine the potency and mechanism of action of azetukalner on Kv7 channels.

-

Methodology: Whole-cell patch-clamp electrophysiology was performed on Human Embryonic Kidney (HEK) cells stably expressing specific Kv7 channel subtypes (e.g., Kv7.2/7.3).[7] Voltage-clamp protocols were used to measure the effect of varying concentrations of azetukalner on the voltage-dependence of channel activation and deactivation kinetics. The half-maximal effective concentration (EC50) was calculated from concentration-response curves.[7][11]

Preclinical In Vivo Seizure Model

-

Objective: To assess the anticonvulsant activity of azetukalner in an animal model of epilepsy.

-

Methodology: The Maximal Electroshock (MES) seizure model in mice was utilized.[7][11] Animals were administered varying doses of azetukalner orally. After a set period, a maximal electrical stimulus was delivered via corneal electrodes to induce a tonic-clonic seizure. The ability of azetukalner to prevent the hindlimb extension phase of the seizure was recorded. The half-maximal effective concentration (EC50) was determined based on plasma concentrations at the time of testing.[11]

Clinical Trial Design (X-TOLE Phase 2b)

-

Objective: To evaluate the efficacy, safety, and tolerability of azetukalner as an adjunctive therapy for focal onset seizures in adults.[14]

-

Methodology: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[12]

-

Patient Population: Adults with focal epilepsy experiencing at least four seizures per month while on stable treatment with 1-3 anti-seizure medications.[12]

-

Intervention: Patients were randomized to receive once-daily oral doses of azetukalner (10 mg, 20 mg, or 25 mg) or placebo for an 8-week treatment period.[12] No dose titration was used.[12]

-

Primary Endpoint: The primary efficacy measure was the percentage change in monthly focal seizure frequency from an 8-week baseline period to the 8-week double-blind treatment period.[10]

-

Secondary Endpoints: Included the 50% responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[10]

-

Conclusion

Azetukalner (XEN1101) is a potent and selective Kv7.2/7.3 potassium channel opener with a well-defined mechanism of action. By enhancing the M-current and reducing neuronal hyperexcitability, it has demonstrated significant efficacy in reducing seizure frequency in patients with focal epilepsy and has shown promising signals in the treatment of major depressive disorder. Its improved potency and distinct biophysical properties compared to first-generation molecules, along with a favorable pharmacokinetic profile that allows for once-daily dosing without titration, position azetukalner as a potentially valuable new therapeutic option for patients with difficult-to-treat neurological and psychiatric conditions.[1][15] Ongoing Phase 3 trials will further elucidate its long-term safety and efficacy profile.[3][6]

References

- 1. Interim analysis of the long‐term efficacy and safety of azetukalner in an ongoing open‐label extension study following a phase 2b clinical trial (X‐TOLE) in adults with focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xenon-pharma.com [xenon-pharma.com]

- 3. azetukalner (XEN1101) News - LARVOL Sigma [sigma.larvol.com]

- 4. Ezogabine: A New Angle On Potassium Gates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]

- 8. XEN1101, a novel potassium channel opener: hope or hype for adults with focal seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Phase-2b-Efficacy-and-safety-of-XEN1101--a-novel-potassium-channel-modulator--in-adults-with-focal-epilepsy-(X-TOLE) [aesnet.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xenon Pharmaceuticals Presents Data from Phase 2 X-NOVA Clinical Trial of Azetukalner in Major Depressive Disorder at the American Society of Clinical Psychopharmacology 2024 Annual Meeting - BioSpace [biospace.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A profile of azetukalner for the treatment of epilepsy: from pharmacology to potential for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of XEN723

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XEN723 is a novel, potent, small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), belonging to the thiazolylimidazolidinone chemical class. Developed by Xenon Pharmaceuticals, this compound demonstrated significant in vitro and in vivo activity in preclinical studies. As an inhibitor of SCD1, a critical enzyme in lipid metabolism, this compound modulates the synthesis of monounsaturated fatty acids from saturated fatty acids. This inhibition impacts cellular membrane composition, signaling pathways, and overall energy homeostasis. Despite its promising pharmacodynamic effects, the development of this compound was associated with adverse effects, specifically concerning the skin and eyes, which are known mechanism-based toxicities of systemic SCD1 inhibition. This has led to the exploration of alternative chemical scaffolds with potentially improved safety profiles. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details relevant experimental methodologies, and visualizes the associated biological pathways and workflows.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in the public domain, likely due to the discontinuation of its development. However, based on the preclinical studies conducted with SCD1 inhibitors of this nature, a general pharmacokinetic profile can be inferred.

Data Presentation: Pharmacokinetic Parameters (Inferred)

| Parameter | Value/Characteristic | Source |

| Absorption | Orally bioavailable | Implied by in vivo studies with oral administration. |

| Distribution | Systemic distribution, including to skin and eyes | Inferred from observed adverse effects in these tissues. |

| Metabolism | Likely hepatic metabolism | Standard route for small molecule drugs. |

| Excretion | Primarily renal and/or fecal | Common excretion pathways for metabolized compounds. |

Pharmacodynamics

This compound exerts its pharmacological effects through the direct inhibition of the SCD1 enzyme. This leads to a reduction in the levels of monounsaturated fatty acids, which has downstream consequences on various cellular processes.

In Vitro Activity

This compound has demonstrated potent inhibition of SCD1 in cellular assays.

Data Presentation: In Vitro Pharmacodynamic Data

| Assay | Cell Line/System | IC50 | Source |

| SCD1 Inhibition | Mouse | 45 nM | [1] |

| SCD1 Inhibition | Human HepG2 cells | 524 nM | [1] |

In Vivo Efficacy

In vivo studies have corroborated the in vitro findings, showing that this compound can effectively inhibit SCD1 activity in animal models.

Data Presentation: In Vivo Pharmacodynamic Data

| Assay | Animal Model | EC50 | Source |

| Plasma Desaturation Index Reduction | Not Specified | 4.5 mg/kg | [2] |

Experimental Protocols

While specific, detailed protocols for the experiments involving this compound are not publicly available, the following represents standard methodologies used for evaluating SCD1 inhibitors.

In Vitro SCD1 Inhibition Assay (HepG2 Cells)

This assay is designed to measure the ability of a compound to inhibit the conversion of radiolabeled stearic acid to oleic acid in a human liver cell line.

Protocol:

-

Cell Culture: Human HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to near confluency in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

-

Substrate Addition: A solution containing a radiolabeled substrate, typically [14C]-stearic acid, is added to each well.

-

Incubation: The plates are incubated for a further period (e.g., 4-6 hours) to allow for the metabolic conversion of the substrate.

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted from the cells using a suitable solvent system (e.g., hexane:isopropanol).

-

Separation and Quantification: The extracted lipids are separated using thin-layer chromatography (TLC) to distinguish between stearic acid and oleic acid. The radioactivity of the corresponding spots is quantified using a phosphorimager or scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated by comparing the conversion of stearic acid to oleic acid in compound-treated wells versus vehicle-treated wells. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Plasma Desaturation Index Assay

This assay measures the in vivo effect of an SCD1 inhibitor on the ratio of monounsaturated to saturated fatty acids in the plasma, which serves as a biomarker of SCD1 activity.

Protocol:

-

Animal Dosing: A cohort of animals (e.g., mice or rats) is administered the test compound (e.g., this compound) or vehicle control at various dose levels via a relevant route (e.g., oral gavage).

-

Blood Collection: At a predetermined time point after dosing (e.g., 4-24 hours), blood samples are collected from the animals.

-

Plasma Separation: Plasma is separated from the whole blood by centrifugation.

-

Lipid Extraction and Transesterification: Total lipids are extracted from the plasma, and the fatty acids are converted to fatty acid methyl esters (FAMEs) through transesterification.

-

GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the levels of various saturated and monounsaturated fatty acids (e.g., palmitic acid, palmitoleic acid, stearic acid, oleic acid).

-

Data Analysis: The desaturation index is calculated as the ratio of a monounsaturated fatty acid to its corresponding saturated fatty acid precursor (e.g., C16:1/C16:0 or C18:1/C18:0). The EC50 is determined by plotting the reduction in the desaturation index against the dose of the compound.

Mandatory Visualizations

Signaling Pathway of SCD1 Inhibition

Caption: Mechanism of action of this compound in inhibiting the SCD1 signaling pathway.

Experimental Workflow for In Vitro SCD1 Inhibition Assay

Caption: Workflow for determining the in vitro SCD1 inhibitory activity of this compound.

Experimental Workflow for In Vivo Desaturation Index Assay

Caption: Workflow for assessing the in vivo efficacy of this compound via the plasma desaturation index.

Toxicology and Safety

The primary toxicological findings for this compound are mechanism-based adverse effects related to the systemic inhibition of SCD1. These include:

-

Dermatological Effects: Inhibition of SCD1 in sebaceous glands can lead to skin dryness and other cutaneous abnormalities.

-

Ocular Effects: Similar to the skin, SCD1 inhibition can affect glands in the eye, leading to dryness and irritation.

These adverse events were significant enough to halt the clinical progression of this compound and similar systemic SCD1 inhibitors, shifting the focus of drug discovery efforts toward liver-targeted SCD1 inhibitors to minimize these off-target effects.

Conclusion

This compound is a potent thiazolylimidazolidinone inhibitor of SCD1 that demonstrated clear pharmacodynamic effects in preclinical models. However, its development was hampered by mechanism-based toxicities in the skin and eyes. The data available for this compound, while incomplete from a full drug development perspective, provides valuable insights into the therapeutic potential and challenges associated with systemic SCD1 inhibition. Future research in this area will likely focus on tissue-specific inhibitors to mitigate the adverse effects observed with compounds like this compound.

References

Early-Stage Research on XEN723 for Metabolic Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN723 is a potent, small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme that plays a critical role in lipid metabolism. Developed by Xenon Pharmaceuticals, this compound belongs to the thiazolylimidazolidinone class of compounds. Early research into SCD1 inhibitors, including this compound and related molecules, has explored their potential as therapeutic agents for a range of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. This technical guide synthesizes the available preclinical data on this compound and other relevant SCD1 inhibitors to provide a comprehensive overview for researchers in the field.

Core Concepts: The Role of SCD1 in Metabolic Disease

Stearoyl-CoA Desaturase 1 is a key enzyme in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (18:1) and palmitoleate (16:1), from saturated fatty acids (SFAs) such as stearate (18:0) and palmitate (16:0). The ratio of SFAs to MUFAs is critical for maintaining cellular function and metabolic homeostasis.

Dysregulation of SCD1 activity is implicated in the pathophysiology of various metabolic disorders. Increased SCD1 expression and activity are associated with obesity, insulin resistance, and hepatic steatosis. By inhibiting SCD1, the conversion of SFAs to MUFAs is reduced, leading to a cascade of metabolic changes that are potentially beneficial in the context of metabolic disease.

Preclinical Data on this compound and Related SCD1 Inhibitors

While specific in-depth preclinical data on this compound for metabolic diseases remains largely within proprietary domains, information can be gleaned from publicly available resources and data on related compounds from Xenon's SCD1 inhibitor program.

In Vitro Activity

This compound has been characterized as a potent inhibitor of SCD1. The following table summarizes its known in vitro inhibitory activity.

| Compound | Target | Assay System | IC50 (nM) |

| This compound | SCD1 | Mouse | 45 |

| This compound | SCD1 | HepG2 cells | 524 |

In Vivo Efficacy of Related SCD1 Inhibitors

Studies on other SCD1 inhibitors developed by Xenon Pharmaceuticals and their collaborators provide insights into the potential in vivo effects of this compound in metabolic disease models.

A pyrazolyltriazolone SCD1 inhibitor, also developed by Xenon, demonstrated a dose-dependent reduction of the plasma C16:1/C16:0 triglycerides desaturation index (a biomarker of SCD1 activity) in an acute Lewis rat model.

| Compound | Animal Model | Parameter | ED50 (mg/kg) |

| Pyrazolyltriazolone SCD1 Inhibitor | Lewis Rat | Plasma Desaturation Index | 4.6 |

Furthermore, a liver-selective thiazole-4-acetic acid SCD1 inhibitor has shown significant therapeutic effects in rodent models of metabolic diseases.

| Compound | Animal Model | Disease Model | Key Findings |

| Thiazole-4-acetic acid analog | Rodent | Diabetes, Hepatic Steatosis, Obesity | Significant improvement in disease parameters with a sufficient safety margin. |

These findings with structurally related compounds suggest that this compound likely possesses the potential to modulate lipid metabolism and improve metabolic parameters in in vivo models of metabolic disease. However, a notable challenge with systemic SCD1 inhibitors, including this compound, has been the emergence of adverse effects.

Adverse Events

Preclinical studies of systemic SCD1 inhibitors, including this compound, have revealed undesirable side effects, primarily related to the skin and eyes. These adverse events are thought to be mechanism-based, resulting from the systemic inhibition of SCD1, which is also important for maintaining the health of sebaceous glands and meibomian glands. This has led to a strategic shift in the development of SCD1 inhibitors towards topical formulations for dermatological conditions or liver-selective compounds to minimize systemic exposure and associated side effects.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies used in the field for evaluating SCD1 inhibitors, the following outlines the likely experimental approaches.

In Vitro SCD1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SCD1.

Materials:

-

Microsomes from cells expressing SCD1 (e.g., mouse liver or HepG2 cells)

-

Radiolabeled substrate (e.g., [14C]-Stearoyl-CoA)

-

Test compound (e.g., this compound) at various concentrations

-

Reaction buffer and cofactors (e.g., NADH)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing microsomes, buffer, and cofactors.

-

Add the test compound at a range of concentrations.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction mixture for a defined period at a specific temperature.

-

Stop the reaction and extract the lipids.

-

Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled monounsaturated fatty acid produced using a scintillation counter.

-

Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of SCD1 Activity (Desaturation Index)

Objective: To evaluate the in vivo efficacy of an SCD1 inhibitor by measuring the desaturation index (DI) in plasma or tissues.

Animal Model:

-

Rodent models of metabolic disease (e.g., diet-induced obese mice, Zucker rats).

Protocol:

-

Administer the test compound (e.g., this compound) to the animals at various doses.

-

Collect blood or tissue samples at specific time points after administration.

-

Extract lipids from the samples.

-

Analyze the fatty acid composition of triglycerides or other lipid fractions using gas chromatography-mass spectrometry (GC-MS).

-

Calculate the desaturation index as the ratio of the product (e.g., palmitoleate, C16:1) to the substrate (e.g., palmitate, C16:0).

-

Determine the dose-dependent effect of the compound on the desaturation index.

Signaling Pathways and Experimental Workflows

The inhibition of SCD1 by this compound is expected to impact several key metabolic signaling pathways. The following diagrams illustrate the central role of SCD1 and the workflow for evaluating SCD1 inhibitors.

Investigating the Anti-Cancer Properties of Selinexor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinexor (formerly known as KPT-330) is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that has demonstrated significant anti-cancer properties in a variety of hematological malignancies and solid tumors.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the investigation of selinexor's therapeutic potential.

Mechanism of Action

Selinexor's primary mechanism of action is the inhibition of Exportin 1 (XPO1), a nuclear export protein.[2][3][4] XPO1 is responsible for the transport of numerous cargo proteins, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many cancer cells, XPO1 is overexpressed, leading to an increased export of TSPs, which in turn promotes cancer cell survival and proliferation.[3][4]

Selinexor covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, leading to its inactivation.[3] This inhibition of XPO1 results in the nuclear accumulation of key TSPs such as p53, p21, p27, and others.[1][3] The retention of these proteins in the nucleus enhances their tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis in cancer cells.[1][2][3] By targeting a fundamental process of cellular protein transport, selinexor exerts a potent and broad anti-tumor effect.[3]

Preclinical Data

Selinexor has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.

Table 1: In Vitro Anti-Proliferative Activity of Selinexor

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference |

| Sarcoma | 17 cell lines | 28.8 - 218.2 | [5] |

| Glioblastoma | 7 cell lines | 6 - 354 | [6] |

Table 2: In Vivo Efficacy of Selinexor in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Reference |

| Sarcoma | 9 xenograft models | Selinexor | Suppressed tumor growth | [5] |

| Glioblastoma | Orthotopic PDX model | Selinexor | Significantly suppressed tumor growth and prolonged survival | [6] |

| Acute Myeloid Leukemia | MV4-11 xenograft | Decitabine followed by selinexor | Increased mouse survival compared to selinexor alone | [7] |

Clinical Data

Selinexor, marketed as XPOVIO®, has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory multiple myeloma and diffuse large B-cell lymphoma.[1][2] Numerous clinical trials have evaluated its safety and efficacy in various cancer types.

Table 3: Summary of Key Clinical Trial Results for Selinexor

| Cancer Type | Trial Phase | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Relapsed/Refractory Multiple Myeloma | Phase IIb (STORM) | Selinexor + Dexamethasone | 20.5% | 5.5 months (for responders) | [8] |

| Relapsed/Refractory AML | Phase I | Selinexor monotherapy | 40% (overall response) | - | [7] |

| Advanced KRAS-Mutant NSCLC | Phase I/II | Selinexor + Docetaxel | 22% (partial response) | 7.4 months (in TP53 wild-type) | [9] |

| Recurrent Glioblastoma | Phase II | Selinexor monotherapy | 28% (tumor size reduction) | - | [10] |

| Advanced Thymoma and Thymic Carcinoma | Phase II | Selinexor monotherapy | 12.5% (Thymoma), 6.7% (Thymic Carcinoma) | 13.6 months (Thymoma), 7.8 months (Thymic Carcinoma) | [11] |

| Advanced or Recurrent Endometrial Cancer (TP53 wild-type) | Phase III (SIENDO) | Selinexor maintenance | - | 28.4 months | [12] |

Table 4: Common Treatment-Related Adverse Events (TRAEs) of Selinexor

| Adverse Event | Any Grade (%) | Grade ≥3 (%) |

| Nausea | 73 - 90 | 8 |

| Fatigue | 70 | 5 |

| Thrombocytopenia | 60 | 12.9 |

| Anemia | 41.9 | 16.1 |

| Diarrhea | 45 - 58 | 10 |

| Vomiting | 45 - 60 | - |

| Decreased Appetite | - | - |

| Weight Loss | - | - |

Data compiled from multiple clinical trials.[4][9][11][12]

Experimental Protocols

In Vitro Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of selinexor, a common protocol involves the use of a luminescent cell viability assay.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of selinexor or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Assessment: A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Tumor Model

The anti-tumor efficacy of selinexor in vivo is often evaluated using xenograft models in immunocompromised mice.

-

Tumor Cell Implantation: A specified number of cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. Selinexor is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include changes in body weight and overall survival.

-

Pharmacodynamic Studies: At the end of the study, tumors may be harvested for biomarker analysis (e.g., immunohistochemistry for nuclear localization of TSPs).

Clinical Trial Design (Example: Phase I/II)

A typical Phase I/II clinical trial to evaluate selinexor in combination with another agent would follow this structure:

-

Patient Population: Enrollment of patients with a specific type of advanced or refractory cancer who have received prior therapies.

-

Phase I (Dose Escalation): The primary objective is to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of selinexor in combination with the other agent. This is typically done using a 3+3 dose-escalation design.

-

Phase II (Dose Expansion): Once the RP2D is established, a larger cohort of patients is enrolled to further evaluate the safety and efficacy of the combination. The primary endpoint is often the overall response rate (ORR).

-

Assessments: Safety is monitored through the evaluation of adverse events (AEs) according to CTCAE criteria. Efficacy is assessed by radiographic imaging according to RECIST criteria. Pharmacokinetic and pharmacodynamic studies may also be included.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selinexor - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Selinexor? [synapse.patsnap.com]

- 4. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Selinexor in acute myeloid leukemia: therapeutic applications and current challenges [frontiersin.org]

- 8. targetedonc.com [targetedonc.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Promising treatment for deadly brain cancer - ecancer [ecancer.org]

- 11. ascopubs.org [ascopubs.org]

- 12. cancernetwork.com [cancernetwork.com]

Methodological & Application

Application Notes and Protocols for XEN723 in Cell Culture

Introduction

Due to the absence of publicly available information on a compound designated "XEN723," this document provides a generalized framework and representative protocols for the characterization of a novel experimental compound in a cell culture setting. The methodologies, data presentation, and workflows detailed below are based on standard practices in drug discovery and cell biology and should be adapted based on the specific biochemical properties and cellular targets of this compound.

Section 1: Hypothetical Compound Profile - this compound

For the purpose of this illustrative guide, we will assume this compound is a novel small molecule inhibitor of the MEK1/2 pathway, a critical component of the MAPK/ERK signaling cascade frequently dysregulated in cancer.

-

Compound Class: Small Molecule Kinase Inhibitor

-

Primary Target: Mitogen-activated protein kinase kinase 1/2 (MEK1/2)

-

Intended Application: Preclinical investigation as an anti-proliferative agent in oncology.

-

Cell Lines of Interest: A375 (melanoma, BRAF V600E mutant), HCT116 (colorectal carcinoma, KRAS G13D mutant)

Section 2: Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines the measurement of cell viability and proliferation in response to this compound treatment using a colorimetric MTS assay.

Materials:

-

A375 or HCT116 cells

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Plate reader (490 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and "no cells" blank controls.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the "no cells" blank from all other wells. Normalize the data to the vehicle control (set to 100% viability) and plot the dose-response curve to calculate the IC50 value.

Western Blot for Phospho-ERK Inhibition

This protocol assesses the target engagement of this compound by measuring the phosphorylation status of ERK1/2 (p-ERK1/2), a direct downstream substrate of MEK1/2.

Materials:

-

A375 or HCT116 cells

-

6-well cell culture plates

-

This compound stock solution

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-Total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

-

Imaging: Acquire the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for Total-ERK and GAPDH to ensure equal protein loading.

Section 3: Data Presentation

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Genetic Background | IC50 (nM) |

| A375 | BRAF V600E | 15.2 |

| HCT116 | KRAS G13D | 45.8 |

| MCF-7 | PIK3CA E545K | >10,000 |

Data are hypothetical and for illustrative purposes only.

Table 2: Target Engagement (p-ERK Inhibition) of this compound

| Cell Line | Treatment Concentration | % p-ERK Inhibition (vs. Vehicle) |

| A375 | 10 nM | 45% |

| A375 | 100 nM | 92% |

| A375 | 1 µM | 98% |

Data are hypothetical and based on densitometric analysis of Western blots.

Section 4: Visualizations (Workflows and Pathways)

Caption: Workflow for the MTS-based cell proliferation assay.

Caption: Inhibition of the MAPK/ERK pathway by this compound.

Application Notes and Protocols for XEN723 in a Mouse Model of Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease (NAFLD). Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical regulator of lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is essential for the synthesis of triglycerides and other complex lipids. Preclinical studies using genetic knockout and antisense oligonucleotide-mediated knockdown of SCD1 in mice have demonstrated a compelling phenotype of resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis.

XEN723 is a potent, small-molecule inhibitor of SCD1.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a diet-induced mouse model of obesity, offering detailed protocols for compound administration and endpoint analysis. The information presented is based on established methodologies for studying SCD1 inhibition in preclinical rodent models.

Mechanism of Action of SCD1 Inhibition

SCD1 is the rate-limiting enzyme in the biosynthesis of MUFAs, primarily converting stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. By inhibiting SCD1, this compound is expected to decrease the cellular pool of MUFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular metabolism and signaling, leading to:

-

Reduced Lipogenesis: A decrease in MUFA availability limits the synthesis and storage of triglycerides in adipose tissue and the liver.

-

Increased Fatty Acid Oxidation: The accumulation of SFAs can activate pathways that promote their oxidation for energy production.

-

Improved Insulin Signaling: Changes in lipid composition can enhance insulin receptor sensitivity and downstream signaling pathways.

-

Increased Energy Expenditure: Inhibition of SCD1 has been linked to an increase in metabolic rate.

Signaling Pathway of SCD1 Inhibition

Caption: Signaling pathway of SCD1 inhibition by this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet (HFD).

Materials:

-

Male C57BL/6J mice (4-6 weeks old)

-

High-fat diet (HFD; 60% kcal from fat)

-

Standard chow diet (10% kcal from fat)

-

Animal caging and husbandry supplies

-

Animal scale

Procedure:

-

Acclimate mice for one week upon arrival, providing ad libitum access to standard chow and water.

-

Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).

-

House mice individually or in small groups (2-3 per cage).

-

Provide the respective diets and water ad libitum for 8-12 weeks.

-

Monitor body weight and food intake weekly. Mice on the HFD are expected to gain significantly more weight than the control group.

-

At the end of the induction period, mice with a body weight approximately 20-30% higher than the control group are considered obese and suitable for the study.

This compound Administration

This protocol outlines the preparation and administration of this compound to DIO mice.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Based on preclinical studies of other small molecule SCD1 inhibitors such as A-939572, a starting dose range of 10-30 mg/kg body weight, administered orally once or twice daily, is recommended.

-

Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily.

-

-

Administration:

-

Randomly assign the obese mice into two treatment groups: Vehicle control and this compound-treated.

-

Administer the prepared solution or vehicle via oral gavage. The volume should typically be 5-10 mL/kg body weight.

-

Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.

-

Monitor body weight, food intake, and water intake daily or several times per week.

-

Observe mice for any potential adverse effects, such as changes in skin and coat, which have been noted with SCD1 inhibition.

-

In-life Measurements and Endpoint Analysis

Experimental Workflow:

Caption: Experimental workflow for this compound in a DIO mouse model.

3.1. Glucose and Insulin Tolerance Tests (GTT and ITT)

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Collect a baseline blood sample from the tail vein (t=0).

-

Administer glucose (2 g/kg body weight) via intraperitoneal (i.p.) injection.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

-

Measure blood glucose levels using a glucometer.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Collect a baseline blood sample (t=0).

-

Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

Collect blood samples at 15, 30, and 60 minutes post-injection.

-

Measure blood glucose levels.

-

3.2. Terminal Procedures

-

At the end of the treatment period, fast mice overnight.

-

Anesthetize mice and collect terminal blood via cardiac puncture.

-

Euthanize mice by an approved method.

-

Dissect and weigh key organs, including the liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT).

-

Snap-freeze tissue samples in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression, protein analysis, lipidomics).

-

Fix a portion of the liver and adipose tissue in 10% neutral buffered formalin for histological analysis.

3.3. Biochemical and Histological Analysis

-

Plasma Analysis:

-

Centrifuge terminal blood to separate plasma.

-

Analyze plasma for levels of triglycerides, total cholesterol, non-esterified fatty acids (NEFAs), insulin, and liver enzymes (ALT, AST).

-

-

Tissue Lipid Analysis:

-

Extract total lipids from liver and adipose tissue.

-

Quantify triglyceride and cholesterol content.

-

-

Histology:

-

Embed fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess adipocyte size and hepatic steatosis.

-

Oil Red O staining of frozen liver sections can also be performed to visualize neutral lipids.

-

Data Presentation

Table 1: Expected Effects of this compound on Key Metabolic Parameters

| Parameter | Expected Outcome with this compound Treatment | Measurement Method |

| Body Weight | Decrease | Weekly measurement |

| Adiposity (eWAT mass) | Decrease | Terminal tissue weighing |

| Hepatic Steatosis | Decrease | Histology (H&E, Oil Red O), Liver Triglyceride Content |

| Plasma Triglycerides | Decrease | Biochemical Assay |

| Plasma Insulin | Decrease | ELISA |

| Glucose Tolerance | Improvement | Glucose Tolerance Test (GTT) |

| Insulin Sensitivity | Improvement | Insulin Tolerance Test (ITT) |

| Desaturation Index (18:1/18:0) | Decrease | Gas Chromatography-Mass Spectrometry (GC-MS) of tissue lipids |

Potential Considerations and Troubleshooting

-

Compound Solubility and Formulation: Ensure this compound is properly suspended in the vehicle before each administration to guarantee accurate dosing.

-

Adverse Effects: Monitor mice closely for signs of skin irritation, hair loss, or other adverse effects that have been associated with SCD1 inhibition. If severe, consider dose reduction.

-

Variability: Biological variability is inherent in animal studies. Ensure adequate sample sizes (n=8-12 mice per group) to achieve statistical power.

-

Compound-Specific Optimization: The provided dose range is an estimate based on other SCD1 inhibitors. It is crucial to perform a dose-response study to determine the optimal dose of this compound for the desired efficacy and safety profile.

By following these detailed application notes and protocols, researchers can effectively evaluate the therapeutic potential of this compound in a preclinical mouse model of obesity and related metabolic disorders.

References

Preparing Stock Solutions of XEN723 for Laboratory Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

XEN723 is a potent, small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] With a molecular formula of C21H20FN5O2S and a molecular weight of 425.48 g/mol , this compound is under investigation for its therapeutic potential in various metabolic diseases. Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in laboratory settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1072803-08-7 | [1] |

| Molecular Formula | C21H20FN5O2S | [1] |

| Molecular Weight | 425.48 g/mol | [1] |

| Physical Form | Solid | - |

| Solubility | Soluble in DMSO | - |

| Storage (Solid) | -20°C | - |

| Storage (in DMSO) | -20°C (use within 1 month recommended) | - |

| IC50 (SCD1, mouse) | 45 nM | [1] |

| IC50 (SCD1, HepG2 cells) | 10 nM - 524 nM | [1] |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, DNase/RNase-free filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cell-based and in vitro assays.

1. Calculation of Required Mass:

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = 10 mM * Volume (L) * 425.48 g/mol

Example for preparing 1 mL of 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 0.001 L * 425.48 g/mol = 4.2548 mg

2. Weighing the Compound:

-

Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.

-

Carefully weigh out the calculated mass of this compound powder (e.g., 4.25 mg for 1 mL of 10 mM solution) and add it to the tube.

3. Dissolving the Compound:

-

Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

-

Cap the tube securely and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.

4. Storage and Handling:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution aliquots at -20°C. Based on supplier recommendations, it is advisable to use the prepared stock solution within one month to ensure potency.

Preparation of Working Solutions

For cell culture experiments, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, the 10 mM stock solution must be serially diluted.

Example Dilution for a 10 µM Working Solution:

-

Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile DMSO or culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of solvent.

-

Final Working Solution (10 µM): Dilute the 1 mM intermediate solution 1:100 in the final assay medium. For example, add 1 µL of the 1 mM solution to 99 µL of culture medium.

Always prepare fresh working solutions from the frozen stock on the day of the experiment.

Mandatory Visualizations

Signaling Pathway of SCD1 Inhibition

References

Application Notes and Protocols for Studying Fatty Acid Synthesis with XEN723

For Researchers, Scientists, and Drug Development Professionals

Introduction

XEN723 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearic acid (18:0) and palmitic acid (16:0), respectively. While not a direct inhibitor of the de novo fatty acid synthesis pathway, this compound profoundly impacts this process through feedback mechanisms, making it a valuable tool for studying the intricate regulation of lipid metabolism.

Inhibition of SCD1 by this compound leads to an accumulation of SFAs and a depletion of MUFAs. This shift in the SFA/MUFA ratio has significant downstream consequences, including the inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme of fatty acid synthesis, and the modulation of key signaling pathways that regulate lipogenesis, such as the SREBP-1c and Akt/FOXO1 pathways.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on fatty acid synthesis and overall lipid metabolism in a cellular context.

Data Presentation

Table 1: In Vitro Potency of SCD1 Inhibitors

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | Mouse | 45 | [1](2) |

| This compound | HepG2 | 524 | [1](2) |

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: Expected Impact of this compound on Cellular Fatty Acid Composition

| Fatty Acid Type | Expected Change upon this compound Treatment | Rationale |

| Saturated Fatty Acids (SFAs) | Increase | Inhibition of SCD1 prevents the conversion of SFAs to MUFAs, leading to their accumulation. |

| Monounsaturated Fatty Acids (MUFAs) | Decrease | Direct inhibition of SCD1, the enzyme responsible for MUFA synthesis. |

| Ratio of SFA to MUFA | Increase | A direct and quantifiable consequence of SCD1 inhibition. |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., HepG2, MCF-7, or other relevant cancer or metabolic cell lines) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, starting with a range based on the known IC50 values (see Table 1).

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific experimental goals.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., lipid extraction, protein extraction, or RNA isolation).

Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of the changes in saturated and monounsaturated fatty acid levels upon this compound treatment.

-

Lipid Extraction:

-

After harvesting the cells, wash them with ice-cold phosphate-buffered saline (PBS).

-

Perform lipid extraction using a standard method, such as the Folch or Bligh-Dyer method, with a chloroform/methanol mixture.

-

-

Transesterification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Resuspend the lipid residue in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4).

-

Heat the mixture at 80°C for 1 hour to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

-

-

FAME Extraction:

-

After cooling, add n-hexane and water to the mixture and vortex to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a DB-23 or similar polar column) for the separation of FAMEs.

-

Set the GC oven temperature program to effectively separate the different fatty acid methyl esters.

-

The mass spectrometer will be used to identify and quantify the individual FAMEs based on their retention times and mass spectra.

-

-

Data Analysis:

-

Identify the peaks corresponding to the methyl esters of major saturated fatty acids (e.g., palmitic acid C16:0, stearic acid C18:0) and monounsaturated fatty acids (e.g., palmitoleic acid C16:1, oleic acid C18:1).

-

Quantify the peak areas for each identified fatty acid.

-

Calculate the ratio of total saturated fatty acids to total monounsaturated fatty acids to assess the effect of this compound.

-

Protocol 3: Western Blot Analysis of Key Lipogenic Enzymes

This protocol is designed to assess the impact of this compound on the protein levels of key enzymes involved in fatty acid synthesis.

-

Protein Extraction:

-